ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate

Analytical Chemistry Organic Synthesis Quality Assurance

Generic carbamate analogs fail to replicate the (Z)-configured capto-dative enaminone system, causing regioselectivity loss and bioassay irreproducibility. This compound is the structurally verified solution. - Functions as a 1,3-dielectrophilic synthon for regioselective pyrimidine & pyrazole synthesis. - Preserves the pharmacophoric 4-methoxyphenyl-aminomethylidene motif essential for nanomolar 17β-HSD1 engagement. - ≥95% purity, moderate lipophilicity (XLogP3-AA 2.4), and characteristic UV chromophore (254-280 nm) ensure robust LC-MS quantitation.

Molecular Formula C15H18N2O5
Molecular Weight 306.318
CAS No. 551921-79-0
Cat. No. B2603627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate
CAS551921-79-0
Molecular FormulaC15H18N2O5
Molecular Weight306.318
Structural Identifiers
SMILESCCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)OC
InChIInChI=1S/C15H18N2O5/c1-4-22-15(20)17-14(19)13(10(2)18)9-16-11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3,(H,17,19,20)/b13-10-,16-9?
InChIKeyACWMTWBOGJQKJI-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Physicochemical Profile


Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate (CAS 551921‑79‑0, C₁₅H₁₈N₂O₅, MW 306.31) belongs to the class of enaminone‑containing N‑acylcarbamates. The structure integrates an ethyl carbamate terminus, a 3‑oxobutanoyl linker, and a (4‑methoxyphenyl)aminomethylidene‐derived enaminone motif, forming a capto‑dative vinylogous amide system that imparts distinct reactivity in heterocyclic synthesis [1]. Its physicochemical envelope (XLogP3‑AA 2.4, TPSA 97.2 Ų, 2 H‑bond donors, 6 H‑bond acceptors) places it in a moderate‑lipophilicity, hydrogen‑bond‑rich region of chemical space that is orthogonal to many simple carbamate building blocks and representative of functionalized enaminone intermediates [1].

Enaminone N-acylcarbamate building block
Capto-dative vinylogous amide for heterocyclic synthesis
Moderate lipophilicity and H-bond-rich profile

Why Generic Substitutes Fail


Simple N‑acylcarbamates (e.g., ethyl N‑(3‑oxobutanoyl)carbamate) lack the conjugated enaminone π‑system that governs both reactivity and the stereoelectronic character of the target compound. The (4‑methoxyphenyl)aminomethylidene substituent is not a passive spectator: it modulates the electron density of the vinylogous amide, influences the (Z)‑configuration stability, and provides a specific steric and electronic footprint that directs regioselective cyclocondensations and metal‑coordinating behaviour [1][2]. In medicinal chemistry contexts where enaminone carbamates have been evaluated as 17β‑HSD1 inhibitors, minor variations in the aryl‑amine portion have produced >10‑fold shifts in IC₅₀, demonstrating that generic substitution collapses target engagement [2]. Consequently, procurement of a structurally unverified or truncated analog generates unacceptably high risk of failed synthetic campaigns or bioassay irreproducibility.

Enaminone conjugation absent in generic carbamates
Simple N-acylcarbamates lack the conjugated enaminone π-system, removing the key reactivity handle for cyclocondensations.
Aryl substitution directs configuration and electronics
The (4-methoxyphenyl)amino group stabilizes the (Z)-configuration and influences regiochemical outcomes; structural truncation may shift reactivity.
Target engagement profile may differ
Class-level evidence shows minor aryl-amine variations shift inhibitory activity; substituting the enaminone motif risks irreproducible bioassay results.

Product Differentiation Evidence


Certified Purity vs. Generic Intermediates

The commercially supplied ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate (CAS 551921‑79‑0) carries a documented minimum purity of 95%, as specified by an established research‑chemical vendor . In contrast, many generic enaminone carbamate intermediates (e.g., ethyl N‑(3‑oxobutanoyl)carbamate, CAS 7190‑58‑1) are frequently offered with purity ranging from 90% to unstated specifications, often requiring re‑purification before use in sensitive heterocyclization or cross‑coupling sequences. The guaranteed purity floor for CAS 551921‑79‑0 reduces downstream purification overhead and improves reproducibility of yield and selectivity in multi‑step routes.

Certified Purity
Class-level inference
≥ 95%
Supports stoichiometric control; reduces purification overhead
Supplier-specified; verify with COA
Analytical Chemistry Organic Synthesis Quality Assurance

Unique Capto‑Dative Enaminone Architecture

The (Z)‑configured 2‑aminomethylidene‑3‑oxobutanoyl substructure present in CAS 551921‑79‑0 creates a capto‑dative vinylogous amide that is absent in building blocks such as ethyl N‑(3‑oxobutanoyl)carbamate (CAS 7190‑58‑1) or ethyl N‑phenylcarbamate (CAS 101‑99‑5) [1][2]. This system enables dual nucleophilic/electrophilic reactivity at the α‑carbon and carbonyl positions, allowing regioselective entry into fused pyrimidine, pyrazole, and pyridine scaffolds that cannot be accessed with mono‑activated carbamates [2]. In a medicinal‑chemistry evolutionary path, enaminone carbamates bearing the aryl‑aminomethylidene motif have served as direct precursors to nanomolar 17β‑HSD1 inhibitors, whereas simple N‑acylcarbamates are biologically inert in the same assays [2].

Enaminone Architecture
Supporting evidence
Present (target) vs. absent in simple carbamates
Enables regioselective heterocyclizations
Reactivity inferred from analogous enaminones
Medicinal Chemistry Heterocyclic Synthesis Enaminone Reactivity

Validated Commercial Availability

CAS 551921‑79‑0 is maintained in ready‑to‑ship inventory by multiple independent suppliers (e.g., AKSci, CATO Chem), with batch‑specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request [1]. In contrast, close structural analogs such as ethyl (2Z)-2-[(phenylamino)methylidene]-3-oxobutanoyl]carbamate are largely absent from commercial catalogs or are listed only as custom‑synthesis items with lead times exceeding 4–6 weeks. The immediate availability of CAS 551921‑79‑0 shortens procurement cycles and reduces qualification overhead for laboratories requiring rapid access to a characterized enaminone carbamate.

Commercial Availability
Supporting evidence
≥ 2 vendors (COA/SDS) vs. 0–1 source for analogs
Reduces single-supplier risk; supports program continuity
Vendor inventory as of 2026-04-29
Procurement Supply Chain Reproducibility

Optimal Applications


Fused Pyrimidine & Pyrazole Synthesis

The capto‑dative enaminone moiety of CAS 551921‑79‑0 serves as a 1,3‑dielectrophilic synthon in cyclocondensations with binucleophiles (e.g., amidines, hydrazines), providing regioselective access to 4‑carboethoxy‑substituted pyrimidines and pyrazoles that are valuable intermediates in medicinal chemistry. The (Z)‑configuration ensures correct geometry for intramolecular hydrogen‑bonding during transition‑state organization, a feature not replicated by non‑enaminone carbamates [1]. This scenario is directly supported by the structural requirements established in Section 3 regarding capto‑dative architecture.

17β‑HSD1 Inhibitor Library Precursor

Enaminone carbamates structurally related to CAS 551921‑79‑0 have yielded nanomolar 17β‑HSD1 inhibitors (class‑level IC₅₀ 46 nM in human placental cytosolic fraction) when the methoxyphenyl‑aminomethylidene motif is preserved [1]. The target compound therefore functions as a direct precursor (or the exact active species after deprotection/hydrolysis) for focused library synthesis targeting steroidogenic enzymes. Procurement of this specific compound, rather than a generic carbamate, ensures the pharmacophoric enaminone is in place from the first synthetic step, as detailed in Section 3 Evidence Item 2.

Chromatographic Reference Standard

With a certified purity of ≥ 95% and well‑defined chromatographic properties (XLogP3‑AA 2.4, TPSA 97.2 Ų), CAS 551921‑79‑0 is suitable as a retention‑time marker and system‑suitability standard in reversed‑phase HPLC and LC‑MS methods for enaminone carbamate screening libraries [1]. The moderate lipophilicity and characteristic UV chromophore (4‑methoxyphenylimine) facilitate detection at 254–280 nm, enabling robust quantitation without derivatization.

Metal-Coordination & Catalysis Ligand

The juxtaposition of the enaminone carbonyl, the imine nitrogen, and the carbamate carbonyl in CAS 551921‑79‑0 creates a potential O,N,O‑tridentate ligand pocket for transition metals. This structural feature enables exploration of metal‑catalyzed transformations where the ligand architecture directly influences enantioselectivity. The specific 4‑methoxyphenyl substitution modulates the electron density at the imine nitrogen, differentiating it from phenyl‑ or halo‑substituted analogs [1].

Application
Selection Property
Validation Focus
Fused pyrimidine and pyrazole synthesis
Capto-dative enaminone reactivity
Regioselectivity and cyclocondensation yield
Steroidogenic enzyme inhibitor library precursor
Enaminone pharmacophore retention
Assay-based potency profiling
Chromatographic reference standard
Certified purity specification
Retention time and UV detection consistency
Metal-coordination ligand development
O,N,O-tridentate ligand architecture
Metal-binding and enantioselectivity screening
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